2,6-Diethyl-2,3-dihydro-1lambda~6~,4lambda~6~-dithiine-1,1,4,4-tetrone
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Overview
Description
2,6-Diethyl-2,3-dihydro-1lambda~6~,4lambda~6~-dithiine-1,1,4,4-tetrone is an organic compound with a unique structure characterized by the presence of two ethyl groups and a dithiine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diethyl-2,3-dihydro-1lambda~6~,4lambda~6~-dithiine-1,1,4,4-tetrone typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of diethyl malonate with sulfur-containing reagents in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Diethyl-2,3-dihydro-1lambda~6~,4lambda~6~-dithiine-1,1,4,4-tetrone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Compounds with substituted ethyl groups.
Scientific Research Applications
2,6-Diethyl-2,3-dihydro-1lambda~6~,4lambda~6~-dithiine-1,1,4,4-tetrone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Diethyl-2,3-dihydro-1lambda~6~,4lambda~6~-dithiine-1,1,4,4-tetrone involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The pathways involved may include oxidative stress response and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethyl-2,3-dihydro-1lambda~6~,4lambda~6~-dithiine-1,1,4,4-tetrone
- 2,6-Diethyl-1,4-dihydro-1lambda~6~,4lambda~6~-dithiine-1,1,4,4-tetrone
Uniqueness
2,6-Diethyl-2,3-dihydro-1lambda~6~,4lambda~6~-dithiine-1,1,4,4-tetrone is unique due to the presence of two ethyl groups, which can influence its chemical reactivity and biological activity. The dithiine ring structure also contributes to its distinct properties compared to similar compounds.
Properties
CAS No. |
58951-18-1 |
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Molecular Formula |
C8H14O4S2 |
Molecular Weight |
238.3 g/mol |
IUPAC Name |
2,6-diethyl-2,3-dihydro-1,4-dithiine 1,1,4,4-tetraoxide |
InChI |
InChI=1S/C8H14O4S2/c1-3-7-5-13(9,10)6-8(4-2)14(7,11)12/h5,8H,3-4,6H2,1-2H3 |
InChI Key |
RSTYBBFONQRRJX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CS(=O)(=O)C=C(S1(=O)=O)CC |
Origin of Product |
United States |
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